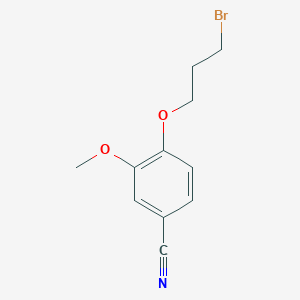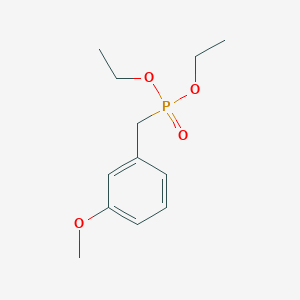
5-Azidopentan-1-ol
Overview
Description
5-Azidopentan-1-ol: is an organic compound with the molecular formula C5H11N3O . It is characterized by the presence of an azide group (-N3) and a terminal hydroxyl group (-OH). This compound is often used as a linker in various chemical reactions, particularly in the field of click chemistry, due to its ability to form stable triazole bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidopentan-1-ol typically involves the conversion of a suitable precursor, such as 5-bromopentan-1-ol, through a nucleophilic substitution reaction with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Azidopentan-1-ol can undergo nucleophilic substitution reactions where the azide group reacts with alkynes to form triazoles via click chemistry.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for reduction reactions.
Major Products:
Triazoles: Formed from the reaction with alkynes.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the hydroxyl group.
Scientific Research Applications
Chemistry: 5-Azidopentan-1-ol is widely used in click chemistry for the synthesis of triazole-containing compounds. This makes it valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used as a bioconjugation reagent to label biomolecules with fluorescent tags or other probes. This helps in studying biological processes at the molecular level .
Medicine: The compound is used in drug discovery and development, particularly in the synthesis of potential therapeutic agents that contain triazole moieties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials due to its versatile reactivity .
Mechanism of Action
The primary mechanism of action of 5-Azidopentan-1-ol involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
5-Azidopentanoic Acid: Similar to 5-Azidopentan-1-ol but with a carboxylic acid group instead of a hydroxyl group.
5-Azidopentan-2-ol: Similar structure but with the hydroxyl group on the second carbon atom.
4-Azidobutan-1-ol: Shorter carbon chain with similar functional groups.
Uniqueness: this compound is unique due to its specific combination of an azide group and a terminal hydroxyl group, which allows it to participate in a wide range of chemical reactions, particularly click chemistry. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-azidopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCFSFWVMHRCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446308 | |
| Record name | 5-azidopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170220-11-8 | |
| Record name | 5-azidopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


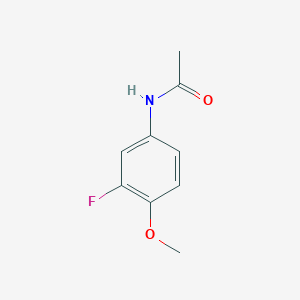

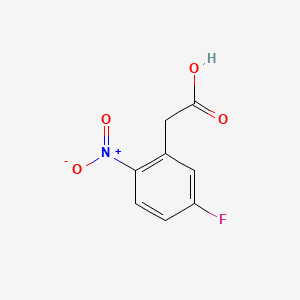
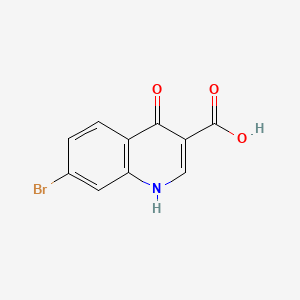





![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)
